Triisopropylsilyl acrylate

Catalog No.
S1528170
CAS No.
157859-20-6
M.F
C12H24O2Si
M. Wt
228.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylsilyl acrylate

CAS Number

157859-20-6

Product Name

Triisopropylsilyl acrylate

IUPAC Name

tri(propan-2-yl)silyl prop-2-enoate

Molecular Formula

C12H24O2Si

Molecular Weight

228.4 g/mol

InChI

InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3

InChI Key

PQSIXYSSKXAOFE-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C
  • Protecting Group

    TISA acts as a protecting group for carboxylic acids. This means it can be attached to a carboxylic acid group to temporarily mask its reactivity while allowing other functionalities on the molecule to undergo chemical transformations. Upon treatment with specific reagents, the TISA group can be easily removed to regenerate the free carboxylic acid. This selective protection strategy is crucial for the synthesis of complex molecules [].

  • Polymer Synthesis

    TISA serves as a valuable monomer for the synthesis of various polymers. When polymerized, TISA forms polyacrylates with unique properties, including good thermal stability, hydrophobicity, and biocompatibility. These polymers have potential applications in various fields, such as drug delivery, photoresists, and coatings [, ].

  • Organic Synthesis

    TISA finds use as a reagent in various organic reactions. For instance, it can be employed in the Steglich rearrangement, a reaction for converting carboxylic acids to amides. Additionally, TISA participates in the Mukaiyama aldol reaction, a powerful tool for carbon-carbon bond formation [, ].

Triisopropylsilyl acrylate is an organic compound with the chemical formula C12H24O2SiC_{12}H_{24}O_{2}Si and a CAS number of 157859-20-6. It is characterized by the presence of a triisopropylsilyl group attached to an acrylate moiety, which contributes to its unique properties. The compound appears as a colorless to almost colorless liquid and has a density of approximately 0.910 g/cm³ . Triisopropylsilyl acrylate is known for its reactivity and utility in various chemical applications, particularly in organic synthesis.

TPSA's primary mechanism of action lies in its ability to participate in polymerization reactions. During polymerization, TPSA co-polymerizes with other monomers to form functional materials with desired properties. For example, TPSA can be used to create hydrophobic coatings, adhesives, and photoresists in microelectronics fabrication.

While detailed safety data for TPSA is limited, some general precautions should be considered due to the presence of organic functional groups:

  • Flammability: TPSA is likely flammable due to the presence of the organic acrylate group.
  • Skin and eye irritant: Organic compounds can potentially cause skin and eye irritation.
  • Proper handling: Always handle TPSA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with organic solvents [].
, including:

  • Polymerization: It can undergo free radical polymerization to form polymers, making it useful in the production of coatings and adhesives.
  • Esterification: The acrylate group allows for esterification reactions with alcohols, which can modify the properties of polymers.
  • Cross-linking: It can react with other monomers or oligomers to create cross-linked networks, enhancing material strength and thermal stability .

Triisopropylsilyl acrylate can be synthesized through several methods:

  • Direct Esterification: This method involves reacting triisopropylsilyl alcohol with acrylic acid in the presence of a catalyst.
  • Transesterification: This process involves exchanging the ester group of another acrylate with triisopropylsilyl alcohol, often under reflux conditions.
  • Radical Initiated Reactions: Using radical initiators, triisopropylsilyl acrylate can be synthesized from simpler silyl compounds and acrylic derivatives .

Triisopropylsilyl acrylate finds applications in various fields:

  • Coatings and Adhesives: Its polymerizable nature makes it suitable for formulating durable coatings and adhesives.
  • Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules.
  • Material Science: Used as a modifier in polymer blends to enhance mechanical properties and thermal stability .

Several compounds share structural similarities with triisopropylsilyl acrylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Trimethylsilyl acrylateAcrylateMore volatile; less sterically hindered than triisopropyl
Triethylsilyl acrylateAcrylateLower molecular weight; different reactivity profile
Tert-butyldimethylsilyl acrylateAcrylateHigher steric hindrance; different polymerization behavior
Phenyltrimethylsilyl acrylateAcrylateAromatic group enhances thermal stability

Triisopropylsilyl acrylate stands out due to its bulky triisopropylsilyl group, which imparts unique steric effects that influence its reactivity and compatibility with other materials.

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (40.82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (40.82%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (14.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

157859-20-6

Wikipedia

Tri(isopropyl)silyl acrylate

Dates

Modify: 2023-08-15

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